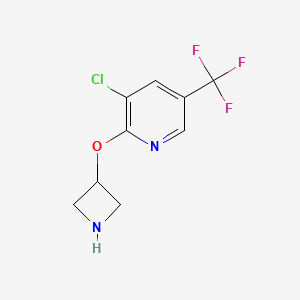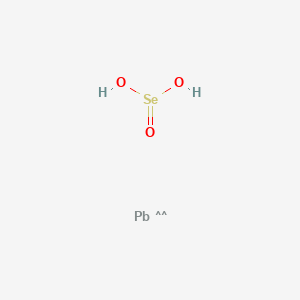
8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione: is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyethyl group at the 4th position, and a dihydroquinoline-2,5-dione core structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione typically involves multi-step organic reactions. One common method involves the bromination of a quinoline derivative followed by the introduction of the hydroxyethyl group through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The process is optimized to ensure high purity and yield, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline-2,5-dione derivatives.
Reduction: Reduction reactions can convert the quinoline core to its dihydro form, altering its chemical properties.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline-2,5-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes due to its unique structural features.
Medicine: The compound has shown potential as a lead compound in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound can inhibit or activate various pathways, depending on its specific interactions with the molecular targets.
相似化合物的比较
- 8-Bromo-4-chloroquinoline
- 8-Bromo-4-hydroxyquinoline
- 8-Bromo-4-(2-chlorophenyl)-N-(2-hydroxyethyl)-6-methyl-1,3-dioxo-1,2,3,6-tetrahydropyrrolo[3,4-e]indole-7-carboxamide
Comparison: Compared to these similar compounds, 8-Bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione is unique due to the presence of both a bromine atom and a hydroxyethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H10BrNO3 |
|---|---|
分子量 |
284.11 g/mol |
IUPAC 名称 |
8-bromo-4-(2-hydroxyethyl)-1,4a-dihydroquinoline-2,5-dione |
InChI |
InChI=1S/C11H10BrNO3/c12-7-1-2-8(15)10-6(3-4-14)5-9(16)13-11(7)10/h1-2,5,10,14H,3-4H2,(H,13,16) |
InChI 键 |
JCUIAQVGLPSXPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(C1=O)C(=CC(=O)N2)CCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)

![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)
![(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B12340770.png)
![3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B12340775.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12340778.png)
![2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B12340783.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B12340790.png)
![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)
![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)

![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)
